2-Iodo-5-methylbenzoyl chloride
Description
2-Iodo-5-methylbenzoyl chloride (C₈H₆ClIO) is a benzoyl chloride derivative featuring an iodine substituent at the ortho (2nd) position and a methyl group at the meta (5th) position relative to the carbonyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides and esters. For instance, it reacts efficiently with isopropylamine to form 2-Iodo-N-isopropyl-5-methylbenzamide with a 96% yield under mild conditions (dichloromethane, triethylamine, room temperature) . The product’s melting point (147.8–148.7°C) aligns with literature values, confirming its purity and structural integrity .
The iodine atom’s polarizability and the methyl group’s electron-donating effects synergistically influence the compound’s reactivity. While iodine’s lower electronegativity compared to chlorine or bromine reduces its electron-withdrawing inductive effect, its ortho position enhances steric and electronic interactions with the carbonyl group, modulating nucleophilic acyl substitution kinetics.
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
2-iodo-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 |
InChI Key |
OXNKNUPGTNVGHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)I)C(=O)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Benzoyl Chlorides
Halogen Substitution Effects
Replacing iodine with chlorine or bromine in the ortho position alters reactivity and stability:
- However, iodine’s larger atomic radius enhances polarizability, facilitating halogen bonding in certain reactions.
- Leaving group ability : In nucleophilic acyl substitution, chloride (the leaving group in benzoyl chlorides) is less favorable than iodide. However, the substituent’s position indirectly affects the carbonyl’s activation. For example, 2-iodo substitution may stabilize transition states through hyperconjugation or steric effects.
Positional Isomerism: Methyl Group Orientation
The meta (5th) position of the methyl group minimizes steric hindrance with the ortho iodine, unlike a para (4th) or ortho (2nd) methyl substituent. For comparison:
- 2-Iodo-4-methylbenzoyl chloride : A para-methyl group (relative to iodine) could donate electron density via resonance, partially counteracting iodine’s electron-withdrawing effect.
Research Findings and Data Analysis
Table 1: Comparative Properties of 2-Iodo-5-methylbenzoyl Chloride and Analogues
*Yields for chloro and bromo analogues are inferred due to lack of direct evidence in provided sources.
Key Findings:
- Reactivity : The 96% amidation yield of this compound highlights its efficiency, likely due to balanced electronic effects (iodine’s moderate electron withdrawal and methyl’s electron donation) .
- Stability : The compound’s stability in dichloromethane with triethylamine suggests minimal hydrolysis, a common issue with reactive acyl chlorides.
Preparation Methods
Diazotization-Iodination of 2-Amino-5-Methylbenzoic Acid
The most widely documented route begins with 2-amino-5-methylbenzoic acid, leveraging diazotization and Sandmeyer-type iodination. As detailed in, this involves:
- Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt intermediate. A molar ratio of 1:2 (substrate:NaNO₂) ensures complete conversion within 2 hours.
- Iodination : Subsequent addition of potassium iodide (KI) induces nucleophilic displacement, with heating to 90°C accelerating the reaction. The crude product is extracted with chloroform, washed with sodium thiosulfate to remove residual iodine, and purified via silica gel chromatography, yielding 85% 2-iodo-5-methylbenzoic acid.
Critical parameters include strict temperature control during diazotization (−5 to 5°C) to prevent diazonium decomposition and the use of acetone as a co-solvent to enhance intermediate solubility.
Direct Iodination of 2-Methylbenzoic Acid
Alternative approaches bypass the amino intermediate through electrophilic aromatic substitution. Patent discloses a zeolite-catalyzed method:
- Reaction Conditions : 2-Methylbenzoic acid reacts with iodine (I₂) and iodic acid (HIO₃) in acetic anhydride, using β-zeolite (Si/Al = 10–250) as a catalyst. The microporous structure of the zeolite directs iodination to the para position relative to the methyl group, achieving >95% regioselectivity.
- Optimized Protocol :
Post-reaction, the zeolite is recoverable via filtration, calcination at 400–700°C, and reuse for up to five cycles without significant activity loss.
Conversion to 2-Iodo-5-Methylbenzoyl Chloride
Thionyl Chloride-Mediated Chlorination
The acid chloride is typically synthesized by treating 2-iodo-5-methylbenzoic acid with thionyl chloride (SOCl₂):
Phosphorus Pentachloride (PCl₅) Method
For moisture-sensitive substrates, PCl₅ offers an alternative:
- Conditions : 1.2 equivalents of PCl₅ in dichloromethane at 0°C, gradually warming to room temperature over 2 hours.
- Workup : Quench with ice water, separate organic layers, and dry over magnesium sulfate.
- Yield : 89–91%
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Patent emphasizes the economic viability of zeolite-catalyzed iodination, particularly when coupled with continuous flow systems:
Q & A
Q. What are the optimal synthetic conditions for preparing 2-Iodo-5-methylbenzoyl chloride from its benzoic acid precursor?
The compound is typically synthesized via chlorination of 2-iodo-5-methylbenzoic acid using thionyl chloride (SOCl₂) under reflux conditions. Key steps include:
- Dissolving the benzoic acid in anhydrous dichloromethane or toluene.
- Adding excess SOCl₂ (1.5–2.0 equivalents) dropwise under inert atmosphere.
- Refluxing for 4–6 hours, followed by removal of excess SOCl₂ under reduced pressure . Critical Note : Monitor reaction completion via TLC or FT-IR to confirm disappearance of the carboxylic acid peak (~1700 cm⁻¹).
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear impervious nitrile gloves, tightly sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First-Aid Measures :
- Skin contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
- Eye exposure : Flush with water for 15 minutes; remove contact lenses if present .
- Storage : Keep in a sealed container under dry, inert atmosphere (e.g., N₂) to prevent hydrolysis .
Q. How can this compound be characterized using spectroscopic methods?
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). The acyl chloride carbonyl signal is typically absent in D₂O due to hydrolysis .
- FT-IR : Confirm the C=O stretch of the acyl chloride at ~1770–1800 cm⁻¹ .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 294.39 (C₈H₆ClIO) .
Advanced Research Questions
Q. How does the electron-withdrawing iodine substituent influence reactivity in nucleophilic acyl substitution reactions?
The iodine atom at the ortho position enhances electrophilicity of the carbonyl carbon by inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the methyl group may reduce reactivity in bulky substrates. Comparative kinetic studies with non-iodinated analogs (e.g., 5-methylbenzoyl chloride) are recommended to quantify electronic effects .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Moisture Control : Store in flame-sealed ampules with molecular sieves (3Å) to prevent hydrolysis to the benzoic acid .
- Temperature : Maintain at –20°C under argon; avoid repeated freeze-thaw cycles.
- Purity Checks : Periodically analyze via ¹H NMR to detect hydrolysis byproducts (e.g., carboxylic acid protons at δ 12–13 ppm) .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity.
- Crystallization : Recrystallize from dry hexane/ethyl acetate to eliminate impurities affecting melting points.
- Reference Standards : Cross-validate spectral data with commercially available analogs (e.g., 4-bromobenzoyl chloride) .
Q. What are the applications of this compound in synthesizing bioactive heterocycles?
The compound serves as a key intermediate in:
- Amide Coupling : React with amines (e.g., isopropylamine) to form iodinated benzamides, which are precursors to kinase inhibitors .
- Cross-Coupling Reactions : The iodine atom enables Suzuki-Miyaura coupling to generate biaryl structures for drug discovery . Example Protocol :
- Combine this compound (1.0 eq) with Pd(PPh₃)₄ (5 mol%) and arylboronic acid (1.2 eq) in THF/H₂O (3:1) at 80°C for 12 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
